molecular formula C10H7Cl2N3O2 B4541673 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea CAS No. 61365-09-1

1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea

Cat. No.: B4541673
CAS No.: 61365-09-1
M. Wt: 272.08 g/mol
InChI Key: LSKZDQMPCSMAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Urea (B33335) Scaffolds in Bioactive Molecules Research

The urea functionality is a cornerstone in medicinal chemistry and drug discovery, prized for its ability to form stable hydrogen bonds with various biological targets like proteins and enzymes. nih.govnih.govchem-space.com This interaction is fundamental to the specific biological actions of many drugs. nih.gov The presence of a urea moiety can significantly influence a molecule's physicochemical properties, such as solubility and permeability, which are critical for its behavior in biological systems. nih.govresearchgate.net

Historically, the synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that heralded the dawn of organic chemistry. nih.gov Since then, urea derivatives have been incorporated into a vast array of therapeutic agents. nih.govnih.gov A notable early example is suramin, a urea-based compound developed for treating sleeping sickness. nih.govfrontiersin.org In more recent times, the urea scaffold has been a privileged structure in the design of anticancer agents, with numerous kinase inhibitors featuring this moiety. frontiersin.org The versatility of the urea group allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of new chemical entities. frontiersin.org

Significance of Oxazole (B20620) Ring Systems in Chemical Biology Studies

Oxazole, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is another crucial building block in the design of biologically active compounds. tandfonline.comiajps.com The oxazole nucleus is present in a wide range of natural products and synthetic molecules that exhibit diverse pharmacological activities. tandfonline.comnih.gov These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. tandfonline.comiajps.comresearchgate.net

The oxazole ring is considered a valuable pharmacophore due to its ability to participate in various non-covalent interactions with biological macromolecules. nih.govrsc.org It can act as a bioisostere for other aromatic systems, allowing for the modulation of a compound's electronic and steric properties to enhance its biological efficacy and drug-like characteristics. rsc.org The chemical stability and synthetic accessibility of the oxazole ring further contribute to its widespread use in medicinal chemistry. tandfonline.com

Contextualizing “1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea” within Contemporary Chemical Research

The compound "this compound" represents a hybrid molecule that integrates the key features of both urea derivatives and oxazole heterocycles. The dichlorophenyl group attached to the urea core is a common substituent in bioactive compounds and is known to influence their activity. For instance, dichlorophenyl urea derivatives have been investigated for their herbicidal and anticancer properties. nih.govresearchgate.net

The presence of the 3,4-dichloro substitution pattern on the phenyl ring can enhance the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes. The combination of this substituted phenylurea with an oxazole ring suggests a molecule designed to interact with specific biological targets. The synergistic contribution of the urea backbone for hydrogen bonding and the oxazole ring for other interactions could lead to novel biological activities.

Hypothesized Research Significance of the Compound

Given the well-documented biological activities of its constituent moieties, "this compound" is hypothesized to be a compound of significant interest for several research applications.

Anticancer Research: Many diaryl urea derivatives, including those with halogenated phenyl rings, are known to be potent inhibitors of protein kinases, which are crucial targets in cancer therapy. frontiersin.org The dichlorophenyl portion of the molecule bears resemblance to the structures of several known kinase inhibitors. Furthermore, oxazole derivatives have also demonstrated anticancer activity through various mechanisms. nih.govbenthamscience.com Therefore, this compound could be investigated as a potential anticancer agent.

Antimicrobial Research: Both urea and oxazole derivatives have been reported to possess antibacterial and antifungal properties. nih.goviajps.com The combination of these two pharmacophores in a single molecule could result in a synergistic effect, leading to a potent antimicrobial agent. nih.gov

Agrochemical Research: Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis in plants. researchgate.net The 3,4-dichlorophenyl urea structure is a known feature in some herbicides. herts.ac.uk The addition of the oxazole ring could modify the herbicidal activity and selectivity of the compound.

Illustrative Data on Urea and Oxazole Derivatives

While specific experimental data for "this compound" is not publicly available, the following tables provide representative data for the general classes of urea and oxazole derivatives to illustrate their biological potential.

Table 1: Examples of Bioactive Urea Derivatives

Compound Name Therapeutic Area Mechanism of Action (if known)
Sorafenib Anticancer Kinase inhibitor
Glibenclamide Antidiabetic Sulfonylurea receptor agonist

Table 2: Examples of Bioactive Oxazole Derivatives

Compound Name Therapeutic Area Biological Activity
Oxaprozin Anti-inflammatory COX-2 inhibitor
Ditazole Platelet Aggregation Inhibitor Inhibits platelet aggregation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(5-8(7)12)13-10(16)14-9-3-4-17-15-9/h1-5H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZDQMPCSMAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NOC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366502
Record name ST50937041
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61365-09-1
Record name ST50937041
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Evaluation Methodologies and Mechanistic Investigations of “1 3,4 Dichlorophenyl 3 1,2 Oxazol 3 Yl Urea”

Elucidation of Molecular Mechanism of Action for 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea

The elucidation of the molecular mechanism of action for a compound like This compound would involve a multi-faceted approach, starting from target identification and culminating in the analysis of broad cellular effects.

Identifying the specific molecular targets is a critical first step. For dichlorophenyl urea (B33335) derivatives, a common strategy involves screening against panels of known biological targets, such as protein kinases, given that the urea linkage is a key feature in many kinase inhibitors.

A closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has been investigated for its anti-cancer properties. nih.gov Initial screening of this compound against a panel of cancer cell lines helped to identify its potential as an anti-proliferative agent, particularly in melanoma and lung cancer. nih.govnih.gov For compounds containing an isoxazole (B147169) ring, target-based approaches have been employed, particularly in the context of anti-tubercular drug discovery, where they have been investigated as inhibitors of enzymes like MmpL3. nih.gov

Validation of these potential targets would typically involve techniques such as:

In vitro enzyme assays: To confirm direct inhibition of the identified target.

Cellular thermal shift assays (CETSA): To verify target engagement within intact cells.

Genetic approaches: Using siRNA or CRISPR/Cas9 to knock down the proposed target and observe if it phenocopies the effect of the compound. For instance, the knockdown of GSTπ was shown to sensitize melanoma cells to COH-SR4, validating it as a relevant target. nih.gov

Following target identification, the direct interaction with biological macromolecules is investigated. Dichlorophenyl urea compounds have been shown to interact with a variety of proteins.

For example, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been demonstrated to inhibit the activity of Glutathione S-transferases (GSTs), a family of enzymes involved in detoxification and drug resistance. nih.gov This inhibition is a key part of its anti-cancer mechanism. nih.gov Another dichlorophenyl urea compound, Diuron (B1670789), acts as a potent inhibitor of photosynthesis by blocking the QB plastoquinone (B1678516) binding site of photosystem II.

The urea and isoxazole moieties themselves are known to participate in key interactions with protein targets. The urea group, with its hydrogen bond donors and acceptors, is a common pharmacophore in kinase inhibitors, where it often interacts with the hinge region of the kinase domain. nih.gov Isoxazole rings are also versatile, participating in hydrogen bonds and π-π stacking interactions with amino acid residues in protein binding pockets. rsc.org

Compound ClassInteracting MacromoleculeNature of InteractionFunctional Consequence
Dichlorophenyl Urea DerivativesGlutathione S-transferases (GSTs)Inhibition of enzyme activityIncreased cellular oxidative stress, sensitization to chemotherapy
Dichlorophenyl Urea DerivativesPhotosystem II (in plants)Binding to QB plastoquinone siteInhibition of electron flow
Urea-containing compoundsProtein Kinases (e.g., in hinge region)Hydrogen bondingInhibition of kinase activity
Isoxazole-containing compoundsVarious enzymes and receptorsHydrogen bonding, π-π stackingModulation of biological activity

The interaction of a compound with its molecular target initiates a cascade of downstream cellular events. Analysis of these pathways provides a broader understanding of the compound's biological effects.

Studies on 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) have revealed its impact on several key signaling pathways in cancer cells:

Apoptosis Induction: Treatment with COH-SR4 leads to an increase in PARP cleavage, a hallmark of apoptosis. nih.gov It also modulates the levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl2. nih.gov

Cell Cycle Arrest: This compound has been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type. nih.govnih.gov This is accompanied by a decrease in the expression of cell cycle regulatory proteins such as CDK2, CDK4, and various cyclins. nih.gov

AMPK/mTOR Pathway: COH-SR4 can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism. nih.gov Activation of AMPK can lead to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation. nih.gov

Akt Signaling: A decrease in the phosphorylation of Akt (pAkt), a key node in cell survival signaling, is observed following treatment with COH-SR4. nih.govnih.gov

Epithelial-to-Mesenchymal Transition (EMT): In lung cancer models, COH-SR4 was found to decrease the expression of mesenchymal markers like vimentin (B1176767) and increase the epithelial marker E-cadherin, suggesting an inhibition of EMT. nih.gov

Affected PathwayKey Proteins Modulated by Dichlorophenyl Urea Derivatives (e.g., COH-SR4)Observed Cellular Outcome
ApoptosisIncreased PARP cleavage, Increased Bax, Decreased Bcl2Induction of programmed cell death
Cell CycleDecreased CDK2, CDK4, Cyclin A, Cyclin B1, Cyclin E1Cell cycle arrest at G0/G1 or G2/M
AMPK/mTOR SignalingIncreased pAMPK, Decreased pP70S6KInhibition of cell growth and proliferation
Akt SignalingDecreased pAktInhibition of cell survival signals
Epithelial-Mesenchymal TransitionDecreased Vimentin, Increased E-cadherinInhibition of cell migration and invasion

Omics technologies offer a global, unbiased view of the cellular response to a compound. These approaches are invaluable for hypothesis generation, identifying novel targets, and understanding off-target effects.

Transcriptomics (e.g., RNA-sequencing): This would reveal changes in gene expression patterns following treatment with This compound . By analyzing which genes are up- or down-regulated, researchers can infer which cellular pathways are most affected.

Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation) upon compound treatment. This can directly point to the signaling pathways that are activated or inhibited. For example, a proteomic analysis of cells treated with a dichlorophenyl urea derivative could confirm the downregulation of cyclins and CDKs, consistent with cell cycle arrest.

Metabolomics: This approach would analyze the changes in cellular metabolites, providing insights into how the compound affects cellular metabolism, which is particularly relevant given the observed effects of related compounds on the AMPK pathway.

While specific omics data for This compound is not available, these methodologies would be essential in a comprehensive investigation of its mechanism of action, allowing for a systems-level understanding of its biological impact.

Structure Activity Relationship Sar and Structure Target Relationship Studies of “1 3,4 Dichlorophenyl 3 1,2 Oxazol 3 Yl Urea” Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea analogues is profoundly influenced by the nature and position of substituents on the phenyl ring. Researchers have systematically investigated these effects to delineate a clear structure-activity relationship (SAR).

Impact of Halogenation Patterns on the Phenyl Ring

Electronic and Steric Effects of Substituents on Activity

Beyond simple halogenation, the electronic and steric properties of various substituents on the phenyl ring have been a key area of investigation. The introduction of electron-donating groups (e.g., methoxy) or additional electron-withdrawing groups (e.g., trifluoromethyl) can modulate the electronic distribution within the molecule, thereby affecting its binding affinity to the target protein.

Steric hindrance is another critical factor. Bulky substituents on the phenyl ring can clash with the amino acid residues in the binding pocket of the target, leading to a decrease in activity. Conversely, smaller, appropriately positioned groups can enhance binding through favorable van der Waals interactions. QSAR studies on related diaryl urea (B33335) derivatives have indicated that parameters describing the size, degree of branching, and polarizability of substituents significantly affect their inhibitory activity. nih.gov

Influence of Oxazole (B20620) Ring Modifications on Target Affinity and Selectivity

The 1,2-oxazole ring is not merely a passive linker; it is an integral part of the pharmacophore that contributes to target binding and selectivity. Modifications to this heterocyclic core have been explored to optimize the compound's properties. For instance, the introduction of small alkyl groups, such as a methyl group, at the 5-position of the isoxazole (B147169) ring has been shown to influence activity in some series. nih.gov

Furthermore, the isoxazole ring's electronic nature and its ability to participate in hydrogen bonding and other non-covalent interactions are crucial. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, forming key interactions with the target protein. Altering the substitution pattern on the isoxazole ring can fine-tune these interactions, leading to improved affinity and a more desirable selectivity profile against off-target proteins.

Role of the Urea Linkage in Compound-Target Interactions

The urea linkage (-NH-CO-NH-) is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov In the context of this compound analogues, this moiety is critical for anchoring the molecule within the binding site of its biological target.

The two N-H groups of the urea can form crucial hydrogen bonds with backbone carbonyls or specific amino acid side chains of the target protein. The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor. The conformational flexibility of the urea linkage allows it to adopt an optimal geometry for binding. Studies on N-alkyl-N'-aryl ureas have shown that methylation patterns can significantly affect the conformational preference of the urea group, which in turn can impact biological activity. nih.gov The planarity and rigidity of the urea bridge, influenced by the flanking phenyl and oxazole rings, are also thought to be important for maintaining the correct orientation of these rings for effective target engagement.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To translate the qualitative understanding of SAR into a predictive, quantitative framework, researchers have turned to Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities.

For classes of compounds similar to this compound, various physicochemical descriptors are employed in QSAR models. These can include:

Hydrophobic parameters: such as the partition coefficient (log P) and substituent hydrophobicity constants (π).

Electronic parameters: like the Hammett constant (σ), which describes the electron-donating or -withdrawing nature of a substituent.

Steric parameters: such as Taft's steric parameter (Es) and molar refractivity (MR), which quantify the size and bulk of substituents. mlsu.ac.in

QSAR models for diaryl urea derivatives have successfully used descriptors related to size, branching, aromaticity, and polarizability to predict inhibitory activity. nih.gov While a specific QSAR model for this compound analogues is not widely published, the principles from related studies provide a strong foundation for its development. Such models are invaluable for predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Pharmacophore Modeling for Ligand Design Based on “this compound” Scaffold

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net A pharmacophore model for the this compound scaffold would typically include features such as:

Hydrogen bond donors: corresponding to the N-H groups of the urea linkage.

Hydrogen bond acceptors: representing the carbonyl oxygen of the urea and potentially the nitrogen and oxygen atoms of the oxazole ring.

Aromatic/hydrophobic regions: defined by the 3,4-dichlorophenyl ring and the oxazole ring.

Computational and Theoretical Chemistry Approaches in Research on “1 3,4 Dichlorophenyl 3 1,2 Oxazol 3 Yl Urea”

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea, molecular docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

These simulations involve the computational "docking" of the this compound molecule into the binding sites of various known protein targets. The process calculates the binding energy for each pose, with lower energies indicating a more favorable interaction. Through this, potential protein targets for the compound can be identified.

Once a likely target is identified, docking simulations provide a detailed analysis of the binding mode. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. For instance, the urea (B33335) moiety of the compound is a prime candidate for forming hydrogen bonds with protein backbones, a common interaction for urea-based inhibitors. The dichlorophenyl group can engage in hydrophobic and halogen bonding interactions, while the oxazole (B20620) ring may participate in pi-stacking or further hydrogen bonding.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondUrea NHGlu123 (backbone C=O)2.1
Hydrogen BondUrea C=OLys78 (side chain NH3+)2.5
Hydrophobic InteractionDichlorophenyl ringVal65, Leu110-
Halogen BondPhenyl-ClSer120 (backbone C=O)3.0
Pi-StackingOxazole ringPhe1894.2

Molecular Dynamics Simulations to Explore Compound-Target Stability

For this compound, an MD simulation would be initiated with the best-docked pose within the target's active site. The simulation would then track the trajectory of each atom over a set period, typically nanoseconds to microseconds. Analysis of this trajectory can reveal whether the key interactions predicted by docking are maintained over time. A stable complex will see the ligand remaining in the binding pocket with minimal conformational changes and persistent key interactions.

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates conformational stability, and the root-mean-square fluctuation (RMSF) of protein residues, which highlights flexible regions. Furthermore, the number and duration of intermolecular hydrogen bonds can be monitored throughout the simulation to confirm binding stability.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information about its intrinsic chemical properties, which are crucial for understanding its reactivity and interactions.

DFT calculations can determine the molecule's geometry, electronic charge distribution, and frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The distribution of electron density reveals the electronegative and electropositive regions of the molecule, which are key to its interaction with biological targets. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. espublisher.comespublisher.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

These calculations can also be used to predict spectroscopic properties, such as infrared and NMR spectra, which can aid in the experimental characterization of the compound.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.2 D
Total Energy-1530 Ha

In Silico Screening and Virtual Ligand Design Based on the “this compound” Core

The core structure of this compound can serve as a scaffold for the design of new, potentially more effective, derivatives. In silico screening and virtual ligand design are powerful approaches to explore the chemical space around this core structure.

Virtual screening involves the high-throughput docking of large libraries of compounds against a specific biological target. In this case, libraries of compounds with a similar scaffold to this compound could be screened to identify those with improved binding affinity or selectivity.

Alternatively, structure-based ligand design can be employed. This involves making targeted modifications to the parent molecule based on the understanding of its binding mode from docking and MD simulations. For example, if a particular region of the binding pocket is found to be unoccupied, a functional group could be added to the scaffold to create a new interaction and enhance binding. This rational design approach can significantly accelerate the discovery of lead compounds.

Prediction of ADME-Related Properties (excluding human bioavailability)

The success of a drug is not only dependent on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models can predict many of these properties, providing an early indication of a compound's drug-likeness. nih.govneliti.com

For this compound, various in silico tools can predict properties such as:

Absorption: Parameters like Caco-2 cell permeability and intestinal absorption can be estimated.

Distribution: Predictions can be made about plasma protein binding and blood-brain barrier penetration.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 enzymes can be assessed.

Excretion: Properties related to renal clearance can be predicted.

These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Table 3: Illustrative Predicted ADME-Related Properties for this compound

PropertyPredicted Value/Classification
Molecular Weight274.09 g/mol
logP (Lipophilicity)2.8
Topological Polar Surface Area (TPSA)75.2 Ų
Caco-2 PermeabilityModerate
Plasma Protein BindingHigh
CYP2D6 InhibitorLikely
Renal Organic Cation Transporter SubstrateUnlikely

Advanced Methodologies and Techniques Employed in the Study of “1 3,4 Dichlorophenyl 3 1,2 Oxazol 3 Yl Urea”

Co-crystallography and Structural Biology of Compound-Target Complexes

Co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target at atomic resolution. This method involves crystallizing the protein in the presence of the ligand, in this case, 1-(3,4-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea, and then using X-ray diffraction to determine the arrangement of atoms in the complex.

The resulting electron density map reveals the precise binding mode of the compound within the protein's active site. For diaryl urea (B33335) compounds, this technique is instrumental in visualizing the key interactions that drive binding affinity and selectivity. mdpi.com Typically, the urea moiety acts as a crucial hydrogen bond donor and acceptor, forming anchoring interactions with the protein backbone. researchgate.net For instance, in many kinase inhibitors, the urea forms hydrogen bonds with a conserved glutamic acid residue and the backbone amide of an aspartic acid in the DFG motif. researchgate.net

Structural analysis of a complex involving a compound like this compound would pinpoint the specific amino acid residues that interact with the dichlorophenyl and isoxazole (B147169) rings. The 3,4-dichloro substitution pattern on the phenyl ring would be analyzed for its role in fitting into hydrophobic pockets and potentially forming halogen bonds. The isoxazole ring's position would reveal its contribution to binding, which could involve hydrogen bonding or other non-covalent interactions. mdpi.com This detailed structural information is invaluable for structure-activity relationship (SAR) studies, providing a rational basis for designing derivatives with improved potency and selectivity. mdpi.comresearchgate.net

Interaction Type Potential Interacting Moiety of the Compound Potential Interacting Protein Residue(s)
Hydrogen BondUrea (-NH-CO-NH-)Glutamic Acid, Aspartic Acid, Backbone Amides
Hydrophobic Interaction3,4-Dichlorophenyl RingLeucine, Valine, Isoleucine, Phenylalanine
Halogen BondChlorine AtomsCarbonyl Oxygen, Electron-rich residues
π-π StackingPhenyl or Isoxazole RingPhenylalanine, Tyrosine, Tryptophan

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. wikipedia.org This method provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n). wikipedia.orgnih.gov From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

In the study of this compound, ITC would be employed to precisely quantify its affinity for a target protein. The experiment involves titrating the compound into a solution containing the protein and measuring the small amounts of heat released or absorbed with each injection. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions during binding. A negative ΔH indicates an enthalpically driven interaction, often associated with strong, specific hydrogen bonds. The entropy change (ΔS) reflects changes in the system's disorder, including the release of water molecules from the binding site (hydrophobic effect) and conformational changes in the ligand and protein. Understanding whether a compound's binding is driven by enthalpy or entropy is crucial for lead optimization.

Thermodynamic Parameter Information Provided Example Value for a High-Affinity Interaction
Dissociation Constant (Kd)Binding Affinity100 nM
Enthalpy Change (ΔH)Change in H-bonds and van der Waals forces-10 kcal/mol
Entropy Change (TΔS)Change in disorder (e.g., hydrophobic effect)2 kcal/mol
Gibbs Free Energy (ΔG)Overall binding energy-8 kcal/mol
Stoichiometry (n)Molar ratio of ligand to protein in the complex1.0

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. bioradiations.com It provides detailed information about the kinetics of a binding event, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these two constants (kd/ka) yields the equilibrium dissociation constant (KD), which is a measure of binding affinity. bioradiations.com

To study this compound using SPR, the target protein is typically immobilized on the surface of a sensor chip. A solution containing the compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

The association phase of the sensorgram provides the ka, which describes how quickly the compound binds to the target. The dissociation phase, where a buffer is flowed over the chip to wash away the compound, provides the kd, indicating the stability of the complex. A slow kd (long residence time) is often a desirable characteristic for drug candidates, as it can lead to a more sustained biological effect. SPR is particularly valuable for screening and characterizing small molecule inhibitors of enzymes like kinases, which are common targets for diaryl urea compounds. bioradiations.comnih.gov

Kinetic Parameter Description Illustrative Value for a Potent Inhibitor
Association Rate (ka)Rate of complex formation5 x 105 M-1s-1
Dissociation Rate (kd)Rate of complex decay5 x 10-3 s-1
Dissociation Constant (KD)Measure of binding affinity (kd/ka)10 nM
Residence Time (1/kd)How long the compound stays bound~3.3 minutes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying protein-ligand interactions at an atomic level in solution. nih.gov Unlike crystallography, NMR does not require protein crystallization and can provide information on the dynamics of the interaction. Both ligand-observed and protein-observed NMR experiments can be utilized.

In protein-observed NMR, typically using 15N-labeled protein, the binding of a ligand like this compound causes perturbations in the chemical shifts of specific amino acid residues in the protein. By comparing the 1H-15N HSQC spectra of the protein in the free and bound states, the residues involved in the binding interface can be identified, effectively mapping the binding site on the protein surface. youtube.com

In ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, the protein is saturated with radiofrequency pulses, and this saturation is transferred to a tightly bound ligand. By observing the signals of the free ligand, one can determine which parts of the molecule are in close contact with the protein, providing an epitope map of the ligand. nih.gov These techniques are invaluable for validating binding, confirming the binding site, and understanding the structural basis of the interaction in a solution state that closely mimics the physiological environment. nih.gov

Fluorescence-Based Techniques for Real-time Monitoring of Biological Events

Fluorescence-based techniques offer high sensitivity and are widely used for real-time monitoring of biological events, including enzyme activity and inhibition. mdpi.com For a compound like this compound, which may act as an enzyme inhibitor, fluorescence assays can be developed to determine its potency and mechanism of inhibition.

These assays typically involve a fluorogenic substrate that, upon being processed by the target enzyme, releases a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. When an inhibitor such as this compound is introduced, it will reduce the rate of substrate turnover, leading to a decrease in the fluorescence signal. By measuring the enzyme activity at various inhibitor concentrations, one can determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Furthermore, fluorescence-based methods can be used to study the binding of the compound itself if the compound is intrinsically fluorescent or is tagged with a fluorophore. Changes in the fluorescence properties (intensity, polarization, or lifetime) upon binding to the target protein can provide information about the binding affinity and conformational changes associated with the interaction. For instance, studies on isoxazole derivatives have utilized fluorescence enhancement upon binding to an enzyme to confirm their inhibitory potential. nih.gov

Potential Research Applications and Broader Scientific Implications of “1 3,4 Dichlorophenyl 3 1,2 Oxazol 3 Yl Urea”

Application as a Chemical Probe for Biological Pathway Dissection

The structure of 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea makes it a compelling candidate for development as a chemical probe. Diaryl ureas are well-established as inhibitors of various enzymes, particularly kinases, which are pivotal in cellular signaling pathways. mdpi.comnih.gov Compounds with similar structures, such as sorafenib, have been instrumental in dissecting the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer. nih.govnih.gov

The dichlorophenyl moiety can contribute to the binding affinity and specificity of the compound for its target protein. By systematically modifying the isoxazole (B147169) portion of the molecule, a library of analogs could be synthesized. These analogs could then be used to probe the structure-activity relationships of a particular biological target, helping to elucidate the specific interactions required for inhibition or activation. Such studies are fundamental to understanding the complex networks of biological pathways.

For instance, a research program could involve synthesizing a series of analogs of this compound and screening them against a panel of kinases. The differential inhibitory activity of these analogs would provide valuable information about the binding pocket of the kinases and the role of specific functional groups in molecular recognition. This approach could lead to the identification of novel targets and a deeper understanding of their roles in disease.

Table 1: Potential Biological Targets for this compound as a Chemical Probe

Target ClassPotential Application in Pathway DissectionRationale based on Structural Analogs
KinasesElucidation of signaling pathways in cancer and inflammatory diseases.Diaryl ureas are known kinase inhibitors (e.g., sorafenib). nih.govnih.gov
Photosystem IIStudying the mechanisms of photosynthesis and herbicide action.Phenylurea herbicides are known inhibitors of photosystem II. researchgate.netresearchgate.netnih.gov
Carbonic AnhydrasesInvestigating the role of these enzymes in various physiological processes.Isoxazole derivatives have been shown to inhibit carbonic anhydrases. nih.govacs.org

Development of Radioligands for Target Imaging in Research Settings

The development of radiolabeled versions of this compound could provide powerful tools for in vivo imaging techniques such as Positron Emission Tomography (PET). By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the molecule, researchers could visualize and quantify the distribution of its biological target in living organisms.

The dichlorophenyl group is amenable to radiofluorination, a common strategy for producing PET radioligands. A radiolabeled version of this compound could be used to study the expression and occupancy of its target protein in the brain, tumors, or other tissues. This would be particularly valuable for preclinical research in drug development, allowing for the non-invasive assessment of target engagement by novel therapeutic agents.

The isoxazole ring can also be a site for radiolabeling. The synthesis of radiolabeled isoxazole derivatives has been reported, and these compounds have been used to image a variety of biological targets. The specific choice of labeling position would depend on the synthetic feasibility and the need to maintain the compound's binding affinity for its target.

Contribution to the Understanding of Specific Protein Families or Biological Processes

Given the prevalence of the diaryl urea (B33335) and isoxazole motifs in bioactive molecules, this compound could serve as a valuable tool for studying specific protein families and biological processes. For example, its potential as a kinase inhibitor suggests it could be used to investigate the role of specific kinases in cell proliferation, differentiation, and apoptosis. nih.govnih.gov

Furthermore, the anti-inflammatory properties associated with some isoxazole derivatives suggest that this compound could be used to study the biological processes underlying inflammation. ijpca.orgresearchgate.net It could be employed in cellular and animal models of inflammatory diseases to probe the involvement of specific signaling pathways and to identify potential therapeutic targets.

The study of how this compound interacts with its biological targets at a molecular level, for instance through X-ray crystallography or computational modeling, could provide fundamental insights into the principles of molecular recognition. mdpi.com This knowledge is crucial for the rational design of new drugs and chemical probes with improved potency and selectivity.

Use in Agricultural Chemistry Research (e.g., as a pesticide or herbicide lead compound)

The phenylurea class of compounds has a long history of use in agriculture as herbicides. researchgate.netresearchgate.netchemicalbook.com They typically act by inhibiting photosynthesis at photosystem II. researchgate.netnih.govresearchgate.net The 3,4-dichlorophenyl substitution pattern is common among these herbicides, with diuron (B1670789) being a well-known example. canada.ca Therefore, it is highly plausible that this compound could exhibit herbicidal activity.

Research in this area would involve screening the compound for its phytotoxicity against a panel of weed and crop species. Subsequent studies could then focus on elucidating its precise mode of action, which may or may not be the inhibition of photosystem II. The isoxazole ring could confer novel properties, potentially leading to a herbicide with a different spectrum of activity or improved environmental profile.

Isoxazole derivatives themselves have also been investigated for their applications in crop protection, including as fungicides and herbicides. researchgate.netgoogle.comwikipedia.org The combination of the dichlorophenyl urea and isoxazole moieties in a single molecule could result in a compound with dual modes of action or synergistic activity, a desirable trait in modern agrochemical research.

Table 2: Potential Agrochemical Applications and Research Directions

ApplicationResearch FocusRationale
HerbicideScreening for phytotoxicity, mode of action studies.Phenylurea derivatives are established herbicides. researchgate.netresearchgate.netchemicalbook.com
FungicideEvaluation of activity against plant pathogenic fungi.Isoxazole derivatives have shown fungicidal properties. google.comgoogle.com
InsecticideAssessment of activity against common agricultural pests.Some isoxazole-containing compounds are used as insecticides. nih.gov

Potential as a Scaffold for Materials Science Research (e.g., polymers, molecular recognition)

The urea functional group is known for its ability to form strong hydrogen bonds, a property that has been exploited in the design of supramolecular polymers and gels. researchgate.netnih.gov The self-assembly of urea-containing molecules can lead to the formation of well-ordered, one-dimensional structures. The specific nature of the substituents on the urea nitrogen atoms influences the packing and properties of these supramolecular assemblies.

This compound could be investigated as a building block for novel supramolecular materials. The isoxazole ring could introduce additional intermolecular interactions, such as dipole-dipole or π-π stacking, which could influence the self-assembly process and the properties of the resulting materials. Research in this area could lead to the development of new gels, liquid crystals, or other functional materials. nih.gov

The urea group can also be incorporated into the backbone of conventional polymers, such as polyurethanes and polyureas. westlake.edu.cnrsc.org The introduction of the this compound moiety as a monomer or a cross-linking agent could impart unique properties to these polymers, such as enhanced thermal stability, specific molecular recognition capabilities, or altered mechanical properties. These materials could find applications in coatings, adhesives, or biomedical devices. wikipedia.org

Future Directions and Outstanding Challenges in Research on “1 3,4 Dichlorophenyl 3 1,2 Oxazol 3 Yl Urea”

Exploration of Undiscovered Biological Activities and Targets

The diaryl urea (B33335) scaffold is prevalent in compounds with a wide array of biological activities. A significant opportunity lies in screening 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea against a broad panel of biological targets to uncover novel therapeutic applications.

Anticancer Potential : Structurally similar compounds, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), have demonstrated anticancer effects by inhibiting proliferation and inducing apoptosis in melanoma and lung cancer cells. nih.govnih.govnih.gov Future research should investigate if this compound exhibits similar cytotoxic or cytostatic effects against various cancer cell lines. Key pathways to investigate, based on its analogues, could include the inhibition of Glutathione S-transferase (GST) activity and the modulation of signaling proteins like pAMPK, pAkt, CDK4, and cyclin B1. nih.gov

Antimicrobial and Anthelmintic Activities : Phenyl-substituted urea derivatives have shown activity against carbapenemase-expressing Gram-negative bacteria like Klebsiella pneumoniae and the nematode Caenorhabditis elegans. uea.ac.uk Specifically, aryl ureas with a 3,5-dichlorophenyl group have been highlighted as warranting further investigation. uea.ac.uk This suggests a compelling avenue for testing the subject compound against a panel of multidrug-resistant bacteria and various parasitic helminths.

Kinase Inhibition : Many small-molecule kinase inhibitors feature a urea-based structure. researchgate.net Screening this compound against a comprehensive kinase panel could identify novel inhibitory activities relevant to oncology, inflammation, or other signaling-driven pathologies.

Enzyme Inhibition : The hybridization of a urea group with heterocyclic moieties like 1,3,4-thiadiazole (B1197879) has yielded effective acetylcholinesterase (AChE) inhibitors. nih.gov Given the presence of the isoxazole (B147169) ring, evaluating the inhibitory potential of this compound against AChE and other neurologically relevant enzymes could be a fruitful endeavor.

Development of More Potent and Selective Analogues

Once a primary biological activity is identified, the subsequent challenge is to optimize the molecular structure to enhance potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in this regard.

Modification of the Dichlorophenyl Ring : Research on related urea-based compounds has shown that the position and nature of halogen substitutions on the phenyl ring significantly influence biological activity. uea.ac.uknih.gov Future synthetic efforts could explore analogues with different substitution patterns (e.g., 3,5-dichloro, 2,4-dichloro) or the replacement of chlorine with other halogens like fluorine or bromine to fine-tune activity and selectivity.

Alteration of the Isoxazole Moiety : The isoxazole ring is a key feature. Analogues could be developed by substituting the isoxazole with other five-membered heterocycles, such as oxadiazole, thiadiazole, or pyrazole, which are also known to confer significant biological activity. mdpi.commdpi.com This bioisosteric replacement could modulate target binding, metabolic stability, and pharmacokinetic properties.

Urea Linker Modification : The urea linker is critical for binding in many related inhibitors. Analogues could be synthesized by replacing the urea with a thiourea (B124793) or other hydrogen-bonding groups to probe interactions with the target protein and potentially alter the compound's activity profile. mdpi.comelsevierpure.com

A systematic approach to generating a library of analogues and screening them against the identified target(s) will be essential for developing lead compounds with improved therapeutic potential.

Advancements in Synthetic Efficiency and Scalability

The advancement of research from initial screening to preclinical studies requires access to increasing quantities of the compound. Therefore, optimizing the synthetic route for efficiency and scalability is a critical challenge.

Route Optimization : Current synthetic strategies for urea derivatives often involve the reaction of an appropriately substituted aniline (B41778) with an isocyanate. nih.govresearchgate.net Future work should focus on optimizing reaction conditions, such as solvent choice, temperature, and catalysts, to maximize yield and purity while minimizing reaction time. The synthesis of the 3-amino-1,2-oxazole precursor is another key step that could be a target for optimization.

Scalable Synthesis : A significant challenge is transitioning from laboratory-scale synthesis (milligrams to grams) to a process capable of producing larger quantities (kilograms) required for extensive preclinical testing. This involves addressing potential issues with purification, safety, and cost-effectiveness at a larger scale.

Integration with Systems Biology Approaches

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate systems biology approaches. nih.gov This moves beyond a single-target focus to elucidate the compound's impact on complex biological networks. researchgate.net

Target Identification and Mechanism of Action : High-throughput screening data can be integrated with computational models of cell signaling networks to predict potential molecular targets and mechanisms of action. nih.gov

Omics-Based Analysis : Treating cells or preclinical models with the compound and subsequently analyzing changes in the proteome, transcriptome, and metabolome can provide an unbiased, system-wide view of its biological impact. This can reveal off-target effects, compensatory pathway activation, and novel biomarkers of response.

Network Pharmacology : By building a network of drug-target interactions, researchers can predict potential synergistic or antagonistic effects when combined with other agents. This approach can help prioritize experiments for combination therapies, potentially overcoming drug resistance. nih.gov

Addressing Resistance Mechanisms in Pre-clinical Models

A major challenge in drug development is the emergence of resistance. Proactively investigating potential resistance mechanisms to this compound in preclinical models is a crucial future direction.

Generation of Resistant Models : Resistant cell lines can be generated through continuous exposure to increasing concentrations of the compound. These models are invaluable for studying the molecular changes that confer resistance.

Genomic and Proteomic Analysis : Comparing sensitive and resistant models can identify mechanisms such as mutations in the drug target, upregulation of drug efflux pumps (e.g., ABC transporters), or activation of bypass signaling pathways.

Strategies to Overcome Resistance : Once resistance mechanisms are understood, strategies to circumvent them can be developed. This might involve co-administration with an inhibitor of a resistance-mediating protein or designing new analogues that are unaffected by the resistance mechanism. The general challenge of antibiotic resistance involves interference with key bacterial processes like cell wall synthesis, protein biosynthesis, or DNA synthesis, which could be areas to explore for this compound's potential antibacterial action. embopress.org

Novel Delivery Strategies for Research Applications (excluding clinical)

For research purposes, particularly in in vivo preclinical models, the formulation and delivery of a compound can significantly impact its efficacy and the reliability of experimental results.

Solubility Enhancement : Many small organic molecules have poor aqueous solubility, which can hinder biological testing. Future work could explore formulations using research-grade solubilizing agents or vehicles to ensure consistent delivery in in vitro and in vivo experiments.

Nanoparticle-Based Delivery : Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its stability, solubility, and bioavailability in animal models. This approach allows for controlled release and can be used to study the effects of sustained exposure.

Targeted Delivery Systems : For target validation studies in complex biological systems, conjugating the compound to a molecule that binds to a specific cell type or tissue can help dissect its site of action and reduce potential systemic off-target effects in research models.

Interdisciplinary Research Opportunities

Maximizing the research potential of this compound will require collaboration across multiple scientific disciplines.

Medicinal and Synthetic Chemistry : Chemists will be central to synthesizing the compound, developing more efficient routes, and creating novel analogues for SAR studies. mdpi.com

Computational Biology and Chemistry : Computational experts can perform molecular docking studies to predict binding modes, use quantitative structure-activity relationship (QSAR) models to guide analogue design, and apply systems biology approaches to analyze high-throughput data.

Pharmacology and Cell Biology : Biologists will be essential for designing and conducting the biological assays to determine the compound's activity, mechanism of action, and resistance profiles.

Materials Science and Pharmaceutical Sciences : Collaboration with these fields will be key to developing novel formulations and delivery systems for preclinical research applications.

By fostering these interdisciplinary collaborations, the scientific community can efficiently explore the full potential of this compound and address the outstanding challenges in its development as a valuable research tool or a potential therapeutic lead.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into structurally similar compounds, such as dichlorophenyl ureas and isoxazolyl ureas, has revealed a range of biological activities, with a predominant focus on anticancer properties. For instance, compounds like 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) have demonstrated efficacy in inhibiting the proliferation of melanoma and lung cancer cells. These compounds often function by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Methodological advancements in the synthesis of isoxazole-containing compounds have provided a robust toolkit for creating diverse chemical libraries for biological screening. Common synthetic strategies include the cycloaddition reactions of nitrile oxides with alkynes. The synthesis of the urea (B33335) linkage is typically achieved through the reaction of an appropriately substituted aniline (B41778) with an isocyanate or by using phosgene (B1210022) equivalents. These methods allow for the systematic modification of the molecular structure to explore structure-activity relationships (SAR).

Overall Impact of Research on "1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea" on Chemical Biology and Related Fields

The exploration of diaryl urea and isoxazole (B147169) derivatives has had a notable impact on the field of chemical biology, particularly in the development of targeted therapeutic agents. The dichlorophenyl urea motif is a key feature in several kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The isoxazole ring, being a versatile heterocyclic scaffold, is present in numerous biologically active molecules and approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

The collective research on these related compounds provides a strong rationale for the investigation of This compound . The combination of the 3,4-dichlorophenyl group, known for its presence in kinase inhibitors, with the isoxazole moiety suggests that this compound could be a candidate for screening against a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes.

Perspectives on Future Research Trajectories for the Compound

Given the limited specific data on This compound , future research should be directed toward a comprehensive evaluation of its biological properties. A logical first step would be its synthesis and subsequent screening against a broad panel of cancer cell lines and a diverse set of protein kinases.

Should initial screenings reveal significant biological activity, subsequent research could focus on:

Mechanism of Action Studies: Elucidating the specific molecular targets and cellular pathways affected by the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

Such a research program would be essential to determine if This compound holds therapeutic promise and to what extent it can contribute to the fields of medicinal chemistry and chemical biology. The foundation of knowledge built from its structural relatives provides a clear and promising path for these future investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea, and how can purity be maximized?

  • Methodology : The compound can be synthesized via urea-forming reactions between 3,4-dichloroaniline derivatives and isocyanate-functionalized oxazole intermediates. A key step involves coupling 3,4-dichlorophenyl isocyanate with 3-amino-1,2-oxazole under anhydrous conditions (e.g., in DMF at 60–80°C for 12–24 hours). To improve purity, recrystallization from ethanol/water mixtures (70:30 v/v) or column chromatography using silica gel and ethyl acetate/hexane gradients (1:1 to 3:1) is recommended .
  • Yield Optimization : Use catalytic bases like triethylamine to enhance reaction efficiency, as demonstrated in analogous urea syntheses . Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : Confirm the urea linkage via 1H^1H-NMR (δ 8.2–8.5 ppm for NH protons) and 13C^{13}C-NMR (δ 155–160 ppm for carbonyl carbons).
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% by UV detection at 254 nm).
  • MS : ESI-MS in positive mode should show [M+H]+^+ peaks matching the molecular formula (C10_{10}H7_7Cl2_2N3_3O2_2, exact mass 272.99 g/mol) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatase activity) at 10–100 µM concentrations.
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells (IC50_{50} determination over 24–72 hours) .
    • Dosage : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid solvent toxicity).

Advanced Research Questions

Q. How does the electronic configuration of the dichlorophenyl and oxazolyl groups influence structure-activity relationships (SAR)?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing Cl substituents on the phenyl ring increase electrophilicity of the urea carbonyl, enhancing hydrogen-bonding with target proteins .
  • Comparative Studies : Synthesize analogs with fluorophenyl or methoxyphenyl groups to evaluate steric/electronic effects on bioactivity .

Q. What experimental designs resolve contradictions in reported bioactivity data?

  • Case Study : If conflicting cytotoxicity results arise (e.g., IC50_{50} = 5 µM vs. 50 µM):

  • Orthogonal Validation : Replicate assays in multiple cell lines (e.g., A549, MCF-7) with standardized protocols (e.g., ATP-based viability kits).
  • Batch Analysis : Verify compound purity across studies via HPLC-UV and LC-MS to rule out degradation products .
    • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-lab variability .

Q. What methodologies assess environmental fate and ecotoxicological risks of this compound?

  • Degradation Studies :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–40°C; monitor via HPLC for urea bond cleavage.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products (e.g., dichloroaniline derivatives) .
    • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC50_{50}) and algal growth inhibition assays (OECD 201/202 guidelines) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (logP ≈ 2.5 predicted). Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation kinetics using Arrhenius modeling .

Key Research Gaps

  • Mechanistic Studies : Lack of X-ray co-crystallization data with biological targets (e.g., kinases) limits SAR refinement .
  • Metabolic Profiling : Unknown Phase I/II metabolites require LC-HRMS/MS analysis in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-(1,2-oxazol-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.